molecular formula C14H11NO3 B095468 4-Hydroxy-4'-nitrostilbene CAS No. 19221-08-0

4-Hydroxy-4'-nitrostilbene

Cat. No. B095468
CAS RN: 19221-08-0
M. Wt: 241.24 g/mol
InChI Key: OETQWIHJPIESQB-OWOJBTEDSA-N
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Description

Hydrolysis Mechanism and Kinetics

The hydrolysis of substituted α-nitrostilbenes, including 4-nitrostilbene, has been studied to understand the kinetics and mechanism involved in the process. The research indicates a four-step mechanism that involves nucleophilic addition, carbon protonation, and other intermediate steps. The study provides estimates of intrinsic rate constants and transition-state imbalances, which are crucial for understanding the reaction pathway and the stability of the intermediates formed during the hydrolysis of 4-nitrostilbene .

Photoreduction in Polar Media

Photoreduction of trans-4-nitrostilbene has been investigated in the presence of various amines in polar solvents. The study reveals that the quenching of the triplet states of nitrostilbenes by tertiary aliphatic amines leads to the formation of radical anions and their conjugate acids. These findings are significant as they shed light on the photophysical behavior of 4-nitrostilbene and its derivatives, which is essential for applications in photochemistry and the design of light-responsive materials .

Fluorescence Properties

The fluorescence properties of trans-4-hydroxy-4'-nitrostilbenes have been explored in different solvents. The study demonstrates how solvent polarity and the ability to form hydrogen bonds affect the fluorescence quantum yield of these compounds. This research is particularly relevant for the development of fluorescent materials and for understanding the excited-state behavior of 4-nitrostilbene derivatives in various environments .

Triplet Reactivity and Photoproducts

The reactivity of the triplet-excited state of trans-4-hydroxy-4'-nitrostilbene has been characterized through photochemical experiments. The production of singlet molecular oxygen and the isomerization from trans to cis forms are among the major photoprocesses observed. The effects of solvent polarity on these processes have been detailed, providing insights into the photostability and reactivity of 4-nitrostilbene derivatives under light exposure .

Synthesis and Characterization of MONS

A new organic nonlinear optical material, 4-methoxy 4-nitrostilbene (MONS), has been synthesized and characterized. The study includes the growth of single crystals, structural analysis through X-ray diffraction, and various spectroscopic techniques to confirm the presence of functional groups. The optical properties, thermal stability, and mechanical strength of MONS have been evaluated, highlighting its potential for nonlinear optical applications. The second harmonic generation (SHG) efficiency of MONS is notably higher than that of the well-known KDP crystal, making it a promising candidate for future research and technological development .

Formation of Fluorescent Derivatives

The formation of fluorescent derivatives from compounds with a 4-hydroxyphenethylamine structure has been studied. The reaction involves hydrazine and nitrous acid, leading to derivatives that exhibit stable fluorescence in alkaline solutions. This research is relevant for the synthesis of fluorescent markers and probes based on the 4-nitrostilbene scaffold, which can be used in various analytical and diagnostic applications .

Scientific Research Applications

While specific applications of 4-Hydroxy-4’-nitrostilbene are not well-documented, it’s a type of stilbene derivative, and stilbenes in general have been studied for their potential applications in various fields . Here are some potential applications of stilbenes:

  • Pharmaceutical Applications

    • Stilbenes and their analogues have shown potential importance due to their diverse spectrum of biological applications such as anticancer, antiproliferative, antiangiogenesis, antimicrobial, antileukemic, antioxidant, anti-inflammatory, anti-HIV, anti herpes simplex virus, and tyrosine kinase inhibitors .
    • For example, resveratrol, a hydroxy stilbene, shows significant effect against cancer, AIDS, antagonistic activity against aryl hydrocarbon receptor (AhR) and estrogenic potency .
  • Organic Chemistry

    • Stilbenes are used as intermediates in the synthesis of important molecules with diverse applications in the field of pharmaceutics and material science .

While specific applications of 4-Hydroxy-4’-nitrostilbene are not well-documented, it’s a type of stilbene derivative, and stilbenes in general have been studied for their potential applications in various fields . Here are some potential applications of stilbenes:

  • Pharmaceutical Applications

    • Stilbenes and their analogues have shown potential importance due to their diverse spectrum of biological applications such as anticancer, antiproliferative, antiangiogenesis, antimicrobial, antileukemic, antioxidant, anti-inflammatory, anti-HIV, anti herpes simplex virus, and tyrosine kinase inhibitors .
    • For example, resveratrol, a hydroxy stilbene, shows significant effect against cancer, AIDS, antagonistic activity against aryl hydrocarbon receptor (AhR) and estrogenic potency .
  • Organic Chemistry

    • Stilbenes are used as intermediates in the synthesis of important molecules with diverse applications in the field of pharmaceutics and material science .

Safety And Hazards

4-Hydroxy-4’-nitrostilbene can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-[(E)-2-(4-nitrophenyl)ethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(17)18/h1-10,16H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETQWIHJPIESQB-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-4'-nitrostilbene

CAS RN

14064-83-6
Record name 4-Hydroxy-4'-nitrostilbene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
DM Shin, YI Kim, O Kwon, YH Oh - Journal of Photoscience, 1995 - koreascience.kr
… Abstract – Solvatochromic effects and hydrogen bonding interactions of 4-hydroxy-4'nitrostilbene(NSOH) were investigated. Electronic transition energies of NSOH have good …
Number of citations: 0 koreascience.kr
H Görner, M Megyesi, Z Miskolczy, L Biczók - Journal of Photochemistry and …, 2010 - Elsevier
… The properties of triplet-excited trans-4-hydroxy-4′-nitrostilbene were studied by photochemical means. This species produces singlet molecular oxygen with a quantum yield of Φ Δ …
Number of citations: 4 www.sciencedirect.com
M Megyesi, L Biczók, H Görner, Z Miskolczy - Chemical Physics Letters, 2010 - Elsevier
… -substitution on the fluorescent behavior was studied in various solvents at room temperature in order to compare the photophysical characteristics of trans-4-hydroxy-4′-nitrostilbene (…
Number of citations: 13 www.sciencedirect.com
S Sanoh, S Kitamura, K Sugihara, N Fujimoto… - Journal of health …, 2003 - jstage.jst.go.jp
… The activities of 4-hydroxystilbene, 4aminostilbene, and 4-hydroxy-4′-nitrostilbene were also observed in the range of 10–6–10–4 M. Resveratrol and 4-nitrostilbene exhibited minor es…
Number of citations: 37 www.jstage.jst.go.jp
JY Lee - Polymer Bulletin, 1995 - Springer
… 4'-(2-Vinyloxyethoxy)-4-nitrostilbene 2 was prepared by the reaction of 4'-hydroxy-4-nitrostilbene 1 with 2-iodoethyl vinyl ether. Monomer 2 was polymerized with cationic initiators to …
Number of citations: 12 link.springer.com
K Clays, A Persoons - Physical review letters, 1991 - APS
… Values of the first hyperpolarizability β of 23× 10− 30 esu for para-nitroaniline, 105× 10− 30 esu for 4-methoxy-4’-nitrostilbene, and 95× 10− 30 esu for 4-hydroxy-4’-nitrostilbene …
Number of citations: 331 journals.aps.org
JY Lee - Bull. Korean Chem. Soc, 1995 - pdf.lookchemmall.com
… )-4-nitrostilbene 2 and 3”,5'-dimethoxy-4'-(2-vinyloxyethoxy)-2,4-dinitrostilbene 5 were prepared by the reactions of 2-iodoethyl vinyl ether with 3',5'-dimethoxy-4-hydroxy-4-nitrostilbene …
Number of citations: 6 pdf.lookchemmall.com
Z Li, K Wu, G Su, Y He - Optical Materials, 2002 - Elsevier
Three derivatives of stilbene: 3-hydroxy-4-methoxy-4 ′ -nitrostilbene (HMONS), 3-methoxy-4-hydroxy-4 ′ -nitro-stilbene (MOHNS), 2-cyano-3-indole-propenoic acid ethyl ester (CIP-…
Number of citations: 30 www.sciencedirect.com
K Clays, A Persoons - Review of scientific instruments, 1992 - pubs.aip.org
… the first hyperpolarizability p of 23 X 10 - 3o esu for para-nitroaniline (PNA), 105 X lo- 3o esu for 4-methoxy-4’-nitrostilbene (MONS), and 95 X 10 - 3o esu for 4-hydroxy-4’-nitrostilbene (…
Number of citations: 636 pubs.aip.org
JY Lee - Polymer Bulletin, 1995 - Springer
… 3',5'-Dimethoxy-4'-hydroxy-4-nitrostilbene 1 and 3',5'-dimethoxy-4'-hydroxydinitrostitbene 4 … iodide, and reacted with 3',5'-dimethoxy-4'-hydroxy-4-nitrostilbene 1 and 3',5'-dimethoxy-4'-…
Number of citations: 10 link.springer.com

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